Muscle Nicotinic Receptor Functional Potency
In a functional assay using human nicotinic acetylcholine receptor subtype TE671 (muscle), 331970-71-9 demonstrated an EC50 of 30,000 nM [1]. This potency value differs substantially from the subnanomolar to low nanomolar affinities reported for structurally related N-benzyl phenethylamines at serotonin 5-HT2A receptors, indicating a distinct receptor selectivity profile [2].
| Evidence Dimension | Functional Potency (EC50) |
|---|---|
| Target Compound Data | 30,000 nM |
| Comparator Or Baseline | N-Benzyl phenethylamines (e.g., compound 8b: Ki = 0.29 nM at 5-HT2A) |
| Quantified Difference | >100,000-fold difference in potency between nicotinic and serotonergic targets |
| Conditions | Human nicotinic acetylcholine receptor (TE671 subtype) functional assay vs. radioligand binding at 5-HT2A |
Why This Matters
This potency data enables researchers to select 331970-71-9 specifically for studies requiring low-affinity nicotinic receptor modulation rather than high-affinity serotonergic activity.
- [1] BindingDB. Affinity Data: EC50 = 3.00E+4 nM. Human Nicotinic acetylcholine receptor subtype TE671 (muscle). Entry BDBM50056147. View Source
- [2] Hansen M, Phonekeo K, Paine JS, et al. Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chem Neurosci. 2014;5(3):243-249. View Source
